molecular formula C15H8N2O2S B12006390 N-(2-Benzothiazolyl)phthalimide CAS No. 60945-03-1

N-(2-Benzothiazolyl)phthalimide

Cat. No.: B12006390
CAS No.: 60945-03-1
M. Wt: 280.30 g/mol
InChI Key: LSXOUPJSDGCGMO-UHFFFAOYSA-N
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Description

N-(2-Benzothiazolyl)phthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes. The compound this compound is particularly interesting due to its unique structure, which combines the phthalimide moiety with a benzothiazole ring, potentially enhancing its biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzothiazolyl)phthalimide typically involves the condensation of phthalic anhydride with 2-aminobenzothiazole. This reaction is usually carried out in the presence of a suitable solvent such as acetic acid or toluene, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of less toxic and more environmentally friendly solvents and reagents is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzothiazolyl)phthalimide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

N-(2-Benzothiazolyl)phthalimide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Benzothiazolyl)phthalimide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Benzothiazolyl)phthalimide is unique due to its combined phthalimide and benzothiazole structure, which may enhance its biological and chemical properties compared to other similar compounds. This unique structure allows for a broader range of applications and potential therapeutic benefits .

Properties

CAS No.

60945-03-1

Molecular Formula

C15H8N2O2S

Molecular Weight

280.30 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C15H8N2O2S/c18-13-9-5-1-2-6-10(9)14(19)17(13)15-16-11-7-3-4-8-12(11)20-15/h1-8H

InChI Key

LSXOUPJSDGCGMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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